N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a thiophene-2-carbonyl group at position 1 and a tetrahydronaphthalene sulfonamide moiety at position 6. Its molecular formula is C₂₄H₂₄N₂O₃S₂, with a molecular weight of 452.6 g/mol (CAS: 1005298-70-3) . The compound’s structure integrates aromatic and aliphatic systems, which may influence its pharmacokinetic and pharmacodynamic properties.
Key structural features include:
- Thiophene-2-carbonyl group: Enhances electronic properties and may improve metabolic stability.
- Tetrahydronaphthalene sulfonamide: Contributes to solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S2/c27-24(23-8-4-14-30-23)26-13-3-7-19-15-20(10-12-22(19)26)25-31(28,29)21-11-9-17-5-1-2-6-18(17)16-21/h4,8-12,14-16,25H,1-3,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQNZGAKBEGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a thiophene ring with a carbonyl group and a sulfonamide moiety within its structure, suggesting diverse reactivity and biological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.6 g/mol. The structural features include:
- Thiophene Carbonyl Group : Enhances electrophilic characteristics.
- Tetrahydroquinoline Framework : Known for various biological activities.
- Sulfonamide Moiety : Imparts potential antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing sulfonamide and tetrahydroquinoline structures can exhibit significant biological activities. The following table summarizes some of the documented activities associated with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Sulfonamide + Tetrahydroquinoline | Anticancer activity |
| Compound B | Sulfonamide + Thiazole ring | Enzyme inhibition |
| Compound C | Benzothiazole + Sulfonamide | Antimicrobial properties |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that sulfonamides can trigger programmed cell death in malignant cells.
- Antimicrobial Effects : The sulfonamide group is known for its antibacterial properties.
Case Studies and Research Findings
-
Anticancer Activity : A study highlighted the anticancer potential of related tetrahydroquinoline derivatives in various cancer cell lines. These compounds were shown to induce apoptosis through mitochondrial pathways and inhibit tumor growth in xenograft models.
- Example : In vitro assays demonstrated significant cytotoxicity against colorectal cancer (CRC) cells with IC50 values indicating effective dose ranges.
- Antimicrobial Properties : Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth. For instance, sulfonamides have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Studies : Research on thiophene derivatives indicated that they could act as potent inhibitors of viral polymerases, showcasing their potential in antiviral drug development.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Table 2: Pharmacological Profiles
Key Observations :
- nNOS Inhibition: The target compound shares structural motifs with selective nNOS inhibitors like Compound 47 (thiophene carboximidamide derivatives), which exhibit high oral bioavailability (60%) and negligible hERG channel inhibition . The absence of a carboximidamide group in the target compound may reduce nNOS affinity but improve metabolic stability.
- MGAT2 Inhibition : The trifluoroacetyl-containing analogue in highlights the role of electron-withdrawing groups in enzyme inhibition, suggesting the target compound’s sulfonamide group could serve a similar purpose.
Preparation Methods
Synthesis of Thiophene-2-Carbonyl Chloride Intermediate
The thiophene-2-carbonyl moiety is introduced via acylation using thiophene-2-carbonyl chloride, a critical intermediate synthesized through oxalyl chloride-mediated reactions. As disclosed in EP3325476B1, thiophene reacts with oxalyl chloride at elevated temperatures (160–250°C) in sulfolane solvent, yielding thiophene-2-carbonyl chloride within 10 seconds to 24 hours . This method avoids hazardous phosgene and aluminum chloride, offering a safer, scalable route.
Table 1: Reaction Conditions for Thiophene-2-Carbonyl Chloride Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 160–250°C |
| Reaction Time | 10 sec – 24 h |
| Oxalyl Chloride Equiv. | 1.5–25 (vs. thiophene) |
| Solvent | Sulfolane |
| Yield | 80–95% (distilled) |
The use of sulfolane (5–15 equivalents relative to thiophene) enhances reaction efficiency by stabilizing intermediates . Post-synthesis, fractional distillation under reduced pressure isolates the product with >99% purity.
Construction of the 1,2,3,4-Tetrahydroquinolin-6-Amine Core
The tetrahydroquinoline scaffold is synthesized via palladium-catalyzed cross-coupling, as demonstrated in Ambeed’s protocols . For example, 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole couples with 3-bromo-9H-carbazole using Pd₂(dba)₃ and dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (SPhos) in toluene/water. This yields the bicyclic amine precursor after reflux (5–24 h) and silica gel purification .
Table 2: Key Parameters for Tetrahydroquinoline Formation
| Component | Details |
|---|---|
| Catalyst System | Pd₂(dba)₃ (0.5–1 mol%), SPhos (2 mol%) |
| Solvent System | Toluene/water (10:1 v/v) |
| Temperature | Reflux (110°C) |
| Reaction Time | 5–24 h |
| Yield | 75–87% |
The amine group at position 6 is introduced via nucleophilic substitution or Buchwald-Hartwig amination, depending on substrate compatibility .
Acylation of Tetrahydroquinoline with Thiophene-2-Carbonyl Chloride
The thiophene-2-carbonyl group is appended to the tetrahydroquinoline core via acylation. In anhydrous dichloromethane or THF, the amine reacts with thiophene-2-carbonyl chloride (1.2 equivalents) in the presence of triethylamine (2 equivalents) at 0–25°C . The reaction proceeds within 2–4 hours, yielding N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl) intermediate.
Table 3: Acylation Optimization
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine (2 equiv) |
| Temperature | 0–25°C |
| Reaction Time | 2–4 h |
| Yield | 82–90% |
Post-reaction, the product is purified via aqueous workup (NaHCO₃ wash) and recrystallization from ethanol/water .
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
The sulfonamide group is introduced via sulfonation of 5,6,7,8-tetrahydronaphthalene. In a two-step process, the naphthalene derivative undergoes sulfonation with chlorosulfonic acid (1.5 equivalents) in dichloroethane at 0°C, followed by amidation with ammonia gas in THF .
Table 4: Sulfonation and Amidation Conditions
| Step | Conditions |
|---|---|
| Sulfonation | ClSO₃H (1.5 equiv), DCE, 0°C, 1 h |
| Amidation | NH₃ gas, THF, 25°C, 12 h |
| Yield | 65–72% (over two steps) |
The sulfonamide intermediate is isolated via filtration and washed with cold methanol .
Final Coupling Reaction
The acylated tetrahydroquinoline and sulfonamide are coupled via nucleophilic aromatic substitution (SNAr). In DMF at 120°C, the sulfonamide (1.1 equivalents) reacts with the acylated intermediate in the presence of K₂CO₃ (3 equivalents) for 12–18 hours .
Table 5: Coupling Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 120°C |
| Reaction Time | 12–18 h |
| Yield | 68–75% |
Purification via column chromatography (ethyl acetate/hexane gradient) affords the final compound with >95% purity .
Characterization and Analytical Data
The final product is characterized by ¹H NMR, LC-MS, and elemental analysis. Key spectral data include:
Q & A
Basic Research Questions
Q. What are the key structural features of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how do they influence its biological activity?
- Answer : The compound integrates a tetrahydroquinoline core with a thiophene-2-carbonyl group at position 1 and a tetrahydronaphthalene sulfonamide at position 5. The tetrahydroquinoline nitrogen and carbonyl group enable hydrogen bonding with biological targets, while the sulfonamide moiety enhances solubility and enzyme interaction . The thiophene ring contributes to π-π stacking interactions, critical for receptor binding. Structural elucidation typically employs NMR (e.g., H, C) and mass spectrometry to confirm regiochemistry and purity .
Q. What is the standard synthetic route for this compound, and what are critical reaction conditions?
- Answer : Synthesis involves:
- Step 1 : Coupling thiophene-2-carboxylic acid to the tetrahydroquinoline core via amide bond formation (e.g., using EDCI/HOBt).
- Step 2 : Sulfonylation of the tetrahydronaphthalene fragment with chlorosulfonic acid.
- Step 3 : Final assembly via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C).
Key challenges include controlling racemization during amide coupling and ensuring regioselectivity in sulfonylation. Purification often requires HPLC or column chromatography .
Q. How is the compound’s biological activity initially screened in preclinical studies?
- Answer : Initial screening uses enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting enzymes like kinases or proteases. For example, IC values are determined using dose-response curves. Cell viability assays (e.g., MTT) assess cytotoxicity, while SPR or ITC may quantify binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). A meta-analysis framework includes:
- Step 1 : Standardizing assay protocols (e.g., ATP concentration fixed at 1 mM).
- Step 2 : Validating compound purity via LC-MS (>95%).
- Step 3 : Cross-testing in orthogonal assays (e.g., enzymatic vs. cellular assays).
For example, inconsistent IC values for kinase inhibition may reflect differences in enzyme isoforms or allosteric modulation .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Answer :
- Strategy 1 : Introduce polar substituents (e.g., hydroxyl or amine groups) on the tetrahydronaphthalene ring while monitoring SAR for activity retention.
- Strategy 2 : Use prodrug approaches (e.g., esterification of the sulfonamide group) to enhance membrane permeability.
- Strategy 3 : Nanoformulation with liposomes or cyclodextrins to improve aqueous solubility.
Stability under physiological pH (e.g., 7.4) must be validated via HPLC-UV .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the compound and target binding pockets (e.g., ATP-binding sites in kinases).
- Step 2 : Use MD simulations (GROMACS) to assess binding stability over time.
- Step 3 : Apply QSAR models to predict activity of derivatives with modified substituents (e.g., replacing thiophene with furan).
Experimental validation via SPR or crystallography (e.g., PDB deposition) is critical .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Solution : Screen coupling reagents (e.g., switch from EDCI to PyBOP) and employ microwave-assisted synthesis (80°C, 20 min) to accelerate kinetics. Monitor intermediates via TLC or LC-MS .
Q. What advanced techniques validate the compound’s stereochemical purity?
- Answer : Use chiral HPLC with a cellulose-based column or X-ray crystallography to resolve enantiomers. For example, single-crystal X-ray diffraction confirmed the (S)-configuration of the tetrahydroquinoline nitrogen in analogues .
Contradictory Evidence Analysis
Q. Why do some studies report potent enzyme inhibition while others show no activity?
- Root Cause : Differences in enzyme isoforms (e.g., EGFR T790M vs. wild-type) or assay interference from DMSO (>0.1% reduces activity).
- Resolution : Pre-treat compounds with activated charcoal to remove DMSO artifacts and use isoform-specific inhibitors as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
